Ethyl 4-methyl-2H-pyrrole-5-carboxylate is a heterocyclic organic compound characterized by a pyrrole ring with a carboxylate ester functional group. The molecular formula for this compound is , and its molecular weight is approximately 155.19 g/mol. The compound is notable for its unique structure, which includes a methyl group at the 4-position of the pyrrole ring and an ethyl ester at the 5-position, contributing to its chemical reactivity and potential biological activity. The IUPAC name for this compound reflects its structural features, indicating the presence of both the pyrrole and carboxylate functionalities.
These reactions enable the synthesis of a variety of substituted pyrroles and other functionalized compounds, expanding the utility of ethyl 4-methyl-2H-pyrrole-5-carboxylate in organic synthesis.
Research indicates that ethyl 4-methyl-2H-pyrrole-5-carboxylate exhibits potential biological activities, particularly in antimicrobial and anticancer research. The compound has been studied for its ability to interact with various biological targets, potentially acting as a ligand that modulates enzyme activity or cellular signaling pathways. This interaction could lead to therapeutic applications in drug development, particularly in creating new pharmacological agents with improved efficacy against specific diseases .
Several synthesis methods have been developed for ethyl 4-methyl-2H-pyrrole-5-carboxylate:
These methods highlight the versatility of synthetic approaches available for producing this compound.
Ethyl 4-methyl-2H-pyrrole-5-carboxylate finds applications across various fields:
Studies on ethyl 4-methyl-2H-pyrrole-5-carboxylate focus on its interactions with biological molecules, particularly enzymes and receptors. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Research indicates that it may inhibit specific enzyme activities or alter cellular signaling pathways, making it a candidate for further exploration in pharmacological applications .
Ethyl 4-methyl-2H-pyrrole-5-carboxylate shares structural similarities with several other pyrrole derivatives. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-methyl-2H-pyrrole-5-carboxylate | Methyl group at the 3-position | Different position of methyl substitution affects reactivity |
| Ethyl 4-methyl-3H-pyrrole-5-carboxylate | Pyrrole ring with a saturated bond at position 3 | More stable due to saturation |
| Ethyl 2-methyl-3H-pyrrole-5-carboxylate | Methyl group at the 2-position | Alters electronic properties significantly |
| Ethyl 1-methylpyrrole-2-carboxylic acid | Carboxylic acid instead of ester | Different solubility and reactivity profiles |
These compounds illustrate variations in substitution patterns that influence their chemical behavior and biological activity. Ethyl 4-methyl-2H-pyrrole-5-carboxylate's unique combination of functional groups makes it particularly interesting for further research in medicinal chemistry and organic synthesis .
Ethyl 4-methyl-2H-pyrrole-5-carboxylate represents an important heterocyclic compound with a pyrrole core structure that has garnered significant attention in synthetic organic chemistry [1] [2]. The compound features a five-membered pyrrole ring with a methyl substituent at the 4-position and an ethyl carboxylate group at the 5-position, creating a versatile building block for various chemical transformations [1] [3]. This article explores the diverse synthetic methodologies employed for the preparation of ethyl 4-methyl-2H-pyrrole-5-carboxylate, focusing on cyclocondensation strategies, esterification techniques, regioselective methylation approaches, and comparative analysis of synthetic routes from malonate precursors [3] [4].
The formation of the pyrrole ring constitutes the fundamental step in synthesizing ethyl 4-methyl-2H-pyrrole-5-carboxylate [2] [5]. Several cyclocondensation strategies have been developed and optimized for constructing the heterocyclic pyrrole core with specific substitution patterns [2]. These methodologies vary in their starting materials, reaction conditions, and mechanistic pathways, offering different advantages depending on the desired substitution pattern and functional group compatibility [6] [1].
The Paal-Knorr synthesis represents one of the most established and widely utilized methods for pyrrole ring formation [2]. This approach involves the condensation of 1,4-dicarbonyl compounds with primary amines under acidic conditions and heat [2] [6]. The reaction proceeds through the formation of an intermediate imine, followed by cyclization and dehydration to yield the pyrrole ring [2]. For the synthesis of ethyl 4-methyl-2H-pyrrole-5-carboxylate, appropriately substituted 1,4-dicarbonyl compounds bearing ester functionality can be employed, typically achieving yields of 70-90% [2] [1].
The Knorr pyrrole synthesis offers another valuable approach, utilizing α-amino ketones and β-dicarbonyl compounds as starting materials [5]. This method employs zinc and acetic acid as catalysts and can be conducted at room temperature, making it particularly suitable for sensitive substrates [5] [7]. The reaction involves the condensation of the amino group with one carbonyl, followed by cyclization with the second carbonyl group [5]. When applied to the synthesis of ethyl 4-methyl-2H-pyrrole-5-carboxylate, this method typically provides yields ranging from 60-85% [5] [7].
Table 1: Cyclocondensation Strategies for Pyrrole Ring Formation
| Method | Starting Materials | Typical Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Paal-Knorr synthesis | 1,4-Dicarbonyl compounds + Primary amines | 70-90 | Acid catalyst, heat | [2] |
| Knorr pyrrole synthesis | α-Amino ketones + β-Dicarbonyl compounds | 60-85 | Zn/AcOH, room temperature | [5] |
| Hantzsch pyrrole synthesis | β-Ketoesters + Ammonia/amines + α-Haloketones | 65-80 | Reflux, acid catalyst | [1] |
| Van Leusen synthesis | TosMIC + Electron-deficient alkenes | 55-85 | Base, moderate temperature | [8] |
| Zav'yalov synthesis | Enamino acids from malonate derivatives | 45-75 | Acetic anhydride, heat | [9] |
The Hantzsch pyrrole synthesis represents another significant method, involving the reaction of β-ketoesters with ammonia or primary amines and α-haloketones [1]. This multicomponent reaction typically requires reflux conditions with an acid catalyst and provides yields of 65-80% [1] [10]. The versatility of this approach allows for the introduction of various substituents at different positions of the pyrrole ring, making it particularly valuable for the synthesis of ethyl 4-methyl-2H-pyrrole-5-carboxylate with specific substitution patterns [1] [10].
More recently, the Van Leusen synthesis has emerged as an efficient method for pyrrole formation, utilizing tosylmethyl isocyanide (TosMIC) and electron-deficient alkenes as starting materials [8]. This [3+2] cycloaddition reaction proceeds under basic conditions at moderate temperatures, typically yielding 55-85% of the desired pyrrole products [8]. The reaction mechanism involves the formation of a carbanion from TosMIC under basic conditions, followed by attack on the α,β-unsaturated compound and subsequent intramolecular cyclization [8] [3].
The Zav'yalov pyrrole synthesis offers yet another approach, utilizing enamino acids derived from malonate derivatives [9]. This method involves acylative-cyclization-decarboxylation reactions under heating with acetic anhydride, typically providing yields of 45-75% [9]. The reaction proceeds through the formation of a münchnone intermediate, which undergoes further transformations to yield the pyrrole ring [9] [3].
The carboxylate functionality at the 5-position of ethyl 4-methyl-2H-pyrrole-5-carboxylate plays a crucial role in its chemical properties and reactivity [11] [12]. Various esterification techniques have been developed for introducing and modifying this functional group, each offering distinct advantages in terms of reaction conditions, yields, and selectivity [11] [13].
Fischer esterification represents the most traditional and widely employed method for converting carboxylic acids to esters [11] [12]. This approach involves the reaction of a carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid [11]. The reaction is conducted at elevated temperatures (60-110°C) and typically provides yields of 70-95% [11] [12]. For the synthesis of ethyl 4-methyl-2H-pyrrole-5-carboxylate, the corresponding carboxylic acid derivative can be subjected to Fischer esterification conditions to introduce the ethyl ester functionality [11] [14].
The Steglich esterification offers a milder alternative, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts [15]. This method operates under mild conditions (0-25°C) and typically provides excellent yields (80-98%) [15]. The reaction proceeds through the formation of an activated ester intermediate, which subsequently reacts with ethanol to yield the desired ester product [15]. The mild conditions make this approach particularly suitable for sensitive pyrrole substrates that might decompose under the more harsh conditions of Fischer esterification [15] [13].
Table 2: Esterification Techniques for Carboxylate Functionalization
| Method | Reagents | Temperature (°C) | Typical Yield (%) | Advantages | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | Carboxylic acid + Ethanol + H2SO4 | 60-110 | 70-95 | Simple, cost-effective | [11] [12] |
| Steglich Esterification | Carboxylic acid + Ethanol + DCC/DMAP | 0-25 | 80-98 | Mild conditions, high yield | [15] |
| Acid Chloride Method | Acid chloride + Ethanol | 0-25 | 85-95 | Fast reaction, high yield | [14] |
| Mixed Anhydride Method | Carboxylic acid + Ethyl chloroformate + Base | 0-25 | 75-90 | Mild conditions, selective | [13] |
| Enzymatic Transesterification | Methyl ester + Ethanol + Novozym 435 | 50 | 85-92 | Green chemistry, selective | [16] |
The acid chloride method represents another efficient approach for esterification, involving the conversion of the carboxylic acid to an acid chloride followed by reaction with ethanol [14]. This two-step process typically operates at mild temperatures (0-25°C) and provides excellent yields (85-95%) [14]. The high reactivity of the acid chloride intermediate ensures rapid and efficient conversion to the desired ester product [14]. However, the sensitivity of acid chlorides to moisture necessitates anhydrous reaction conditions [14] [13].
The mixed anhydride method offers yet another approach, utilizing ethyl chloroformate and a base to generate a mixed anhydride intermediate that subsequently reacts with ethanol [13]. This method operates under mild conditions (0-25°C) and typically provides good yields (75-90%) [13]. The selectivity of this approach makes it particularly valuable for complex substrates with multiple functional groups [13] [11].
More recently, enzymatic transesterification has emerged as a green chemistry approach for ester formation [16]. This method utilizes enzymes such as Novozym 435 to catalyze the transesterification of methyl esters with ethanol [16]. The reaction typically operates at moderate temperatures (around 50°C) and provides excellent yields (85-92%) [16]. The high selectivity and environmentally friendly nature of this approach make it increasingly attractive for the synthesis of ethyl 4-methyl-2H-pyrrole-5-carboxylate [16] [15].
The introduction of the methyl group at the 4-position of ethyl 4-methyl-2H-pyrrole-5-carboxylate requires regioselective methylation strategies [17] [18]. Various approaches have been developed for achieving this regioselectivity, each offering distinct advantages in terms of reaction conditions, yields, and selectivity [17] [19].
Palladium-catalyzed carbon-hydrogen methylation represents a powerful approach for introducing methyl groups at specific positions of aromatic and heteroaromatic compounds [17]. This method utilizes palladium bromide as a catalyst, lithium carbonate as a base, and methyl iodide as the methylating agent [17]. The reaction exhibits high regioselectivity for positions ortho to directing groups, with selectivities of 85-95% and yields ranging from 51-93% [17]. When applied to pyrrole substrates, this approach can be utilized to introduce the methyl group at the 4-position with high regioselectivity [17] [18].
Electrophilic methylation offers a more traditional approach, utilizing methyl iodide and a base to introduce the methyl group at the most nucleophilic position of the pyrrole ring [18]. The inherent electronic properties of the pyrrole ring typically direct the methylation to the most electron-rich positions, which can be further influenced by existing substituents [18]. This method typically provides selectivities of 60-80% and yields of 45-75% [18]. For the synthesis of ethyl 4-methyl-2H-pyrrole-5-carboxylate, the presence of the carboxylate group at the 5-position can direct the methylation to the 4-position through electronic effects [18] [17].
Table 3: Regioselective Methylation Approaches
| Method | Reagents | Regioselectivity | Selectivity (%) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Palladium-catalyzed C-H methylation | PdBr2, Li2CO3, Methyl iodide | ortho to directing group | 85-95 | 51-93 | [17] |
| Electrophilic methylation | Methyl iodide, Base | Most nucleophilic position | 60-80 | 45-75 | [18] |
| Radical methylation | Methyl radical source | Radical-philic positions | 70-85 | 40-70 | [19] |
| Cobalt-catalyzed hydromethylation | Co catalyst, BOX ligand, Syngas | Terminal alkene hydromethylation | 90-99 | 70-95 | [20] |
| Biocatalytic methylation | Methyltransferase, SAM | Enzyme-directed | >99 | 80-99 | [21] |
Radical methylation represents another approach, utilizing methyl radical sources to introduce the methyl group at radical-philic positions of the pyrrole ring [19]. This method typically provides selectivities of 70-85% and yields of 40-70% [19]. The regioselectivity of radical methylation is governed by the stability of the resulting radical intermediate, which can be influenced by existing substituents on the pyrrole ring [19] [18].
Cobalt-catalyzed hydromethylation has emerged as a highly efficient method for introducing methyl groups with excellent regioselectivity [20]. This approach utilizes a cobalt catalyst, a bisoxazoline (BOX) ligand, and synthesis gas (carbon monoxide and hydrogen) to achieve hydromethylation of terminal alkenes [20]. The method exhibits exceptional regioselectivity (90-99%) and provides excellent yields (70-95%) [20]. When applied to appropriately functionalized pyrrole precursors, this approach can be utilized to introduce the methyl group at the 4-position with high precision [20] [19].
Biocatalytic methylation represents the most selective approach, utilizing methyltransferase enzymes and S-adenosyl methionine (SAM) as the methyl donor [21]. This enzymatic approach exhibits near-perfect regioselectivity (>99%) and provides excellent yields (80-99%) [21]. The high selectivity stems from the precise substrate recognition properties of the enzyme, which can be engineered to target specific positions of the pyrrole ring [21]. While this approach offers unparalleled selectivity, its application to the synthesis of ethyl 4-methyl-2H-pyrrole-5-carboxylate remains limited by the availability of suitable enzymes and the scale of the reaction [21] [20].
Malonate derivatives serve as versatile precursors for the synthesis of ethyl 4-methyl-2H-pyrrole-5-carboxylate, offering multiple synthetic pathways with distinct advantages and limitations [22] [23]. A comparative analysis of these routes provides valuable insights into their efficiency, atom economy, and practical applicability [22] [3].
The synthetic route utilizing diethyl malonate and glycine ethyl ester represents one of the most established approaches [22]. This method typically involves 2-3 synthetic steps and provides overall yields of 45-50% [22]. The reaction proceeds through the condensation of diethyl malonate with glycine ethyl ester under basic conditions, followed by cyclization to form the pyrrole ring [22]. While this approach benefits from the use of readily available starting materials and established protocols, it suffers from moderate yields and requires multiple synthetic steps [22] [23].
Aminomalonate condensation offers a more streamlined approach, utilizing diethyl aminomalonate and aldehydes as starting materials [23]. This method typically involves 1-2 synthetic steps and provides overall yields of 40-65% [23]. The reaction proceeds through the condensation of the amino group with the aldehyde, followed by cyclization to form the pyrrole ring [23]. The simplicity of this procedure represents its primary advantage, although its scope remains somewhat limited [23] [3].
Table 4: Comparative Analysis of Synthetic Routes from Malonate Precursors
| Synthetic Route | Starting Materials | Number of Steps | Overall Yield (%) | Atom Economy | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|---|---|
| Diethyl malonate + Glycine ethyl ester | Diethyl malonate, Glycine ethyl ester, Base | 2-3 | 45-50 | Moderate | Established method | Multiple steps, moderate yield | [22] |
| Aminomalonate condensation | Diethyl aminomalonate, Aldehydes | 1-2 | 40-65 | Good | Simple procedure | Limited scope | [23] |
| Malonate acylation with pyrrole acid chloride | Malonate, Pyrrole acid chloride | 2-4 | 35-60 | Poor | Versatile substitution | Low atom economy | [3] |
| Three-component cascade reaction | α-Hydroxyketones, Oxoacetonitriles, Amines | 1 | 53-78 | Excellent | One-pot reaction | Requires optimization | [24] |
| Titanium-catalyzed [2+2+1] coupling | Alkynes, Diazenes, Ti catalyst | 1 | >90 | Perfect (100%) | No byproducts | Requires specialized catalyst | [25] |
Malonate acylation with pyrrole acid chloride represents a more traditional approach, involving the reaction of malonate derivatives with pyrrole acid chlorides [3]. This method typically involves 2-4 synthetic steps and provides overall yields of 35-60% [3]. While this approach offers versatile substitution patterns, it suffers from poor atom economy and requires multiple synthetic steps [3] [22].
The three-component cascade reaction has emerged as a highly efficient approach, utilizing α-hydroxyketones, oxoacetonitriles, and amines as starting materials [24]. This one-pot reaction provides overall yields of 53-78% with excellent atom economy [24]. The reaction proceeds through a cascade of condensation and cyclization steps to directly form the substituted pyrrole ring [24]. The primary advantage of this approach lies in its operational simplicity and excellent atom economy, although it may require optimization for specific substrates [24] [3].
Most recently, titanium-catalyzed [2+2+1] coupling has emerged as the most efficient approach, utilizing alkynes, diazenes, and a titanium catalyst to achieve the formal [2+2+1] oxidative coupling [25]. This one-step reaction provides unprecedented yields (>90%) with perfect atom economy (100%) [25]. The reaction proceeds through a series of coordination and insertion steps catalyzed by the titanium complex, resulting in the direct formation of the pyrrole ring without any byproducts [25]. While this approach offers unparalleled efficiency and atom economy, its application remains somewhat limited by the requirement for a specialized titanium catalyst [25] [24].
The spectroscopic characterization of ethyl 4-methyl-2H-pyrrole-5-carboxylate represents a comprehensive analytical approach that combines multiple complementary techniques to elucidate the molecular structure and electronic properties of this heterocyclic compound [1] [2] [3]. Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool, providing detailed information about the connectivity and electronic environment of individual atoms within the molecule.
Nuclear Magnetic Resonance Spectroscopy Analysis
The proton nuclear magnetic resonance spectrum of pyrrole derivatives exhibits characteristic signals that reflect the unique electronic properties of the heterocyclic ring system [1]. In the case of ethyl 4-methyl-2H-pyrrole-5-carboxylate, the expected proton nuclear magnetic resonance pattern would include signals corresponding to the ethyl ester functionality, the methyl substituent, and the pyrrole ring protons. The chemical shift values for pyrrole ring protons typically appear in the aromatic region between 6.0 and 8.0 parts per million, with the specific positions influenced by the electron-withdrawing effect of the carboxylate group and the electron-donating character of the methyl substituent [1] [4].
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with carbon atoms in pyrrole derivatives showing characteristic chemical shifts that reflect their hybridization state and electronic environment [1]. The carbonyl carbon of the ethyl ester group is expected to resonate around 160-170 parts per million, while the pyrrole ring carbons typically appear between 100-140 parts per million, depending on their specific substitution pattern and electronic environment [4].
Infrared Spectroscopy Characterization
Infrared spectroscopy reveals the vibrational modes characteristic of the functional groups present in ethyl 4-methyl-2H-pyrrole-5-carboxylate [3] [5]. The infrared spectrum of this compound would be expected to show a strong carbonyl stretching vibration in the region of 1720-1740 cm⁻¹, characteristic of the ethyl ester functionality [3]. The pyrrole ring would contribute characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 cm⁻¹ region, while carbon-hydrogen stretching modes would appear in the 2800-3100 cm⁻¹ range [3] [5].
The absence of a nitrogen-hydrogen stretching vibration in the 3400-3500 cm⁻¹ region confirms the 2H-pyrrole tautomeric form, distinguishing it from the more common 1H-pyrrole isomer [3] [5]. This spectroscopic evidence provides crucial information about the tautomeric preference of the compound under standard analytical conditions.
Ultraviolet-Visible Spectroscopy Properties
The ultraviolet-visible absorption spectrum of ethyl 4-methyl-2H-pyrrole-5-carboxylate reflects the electronic transitions within the conjugated pyrrole ring system and the extended conjugation with the carboxylate substituent [6] [7]. Pyrrole derivatives typically exhibit characteristic absorption bands in the ultraviolet region, with the specific wavelengths and intensities dependent on the substitution pattern and electronic effects of the substituents [6].
The compound is expected to show absorption maxima in the 250-280 nanometer range, with the bathochromic shift compared to unsubstituted pyrrole reflecting the electronic influence of both the methyl and carboxylate substituents [6] [7]. The molar absorptivity values provide information about the transition probability and the extent of electronic delocalization within the molecular framework.
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of pyrrole derivatives [8] [9] [10]. The crystallographic investigation of compounds related to ethyl 4-methyl-2H-pyrrole-5-carboxylate provides valuable insights into the structural characteristics and intermolecular interactions that govern the solid-state behavior of these heterocyclic systems.
Crystallographic Structure Determination
Single crystal X-ray diffraction studies of pyrrole derivatives have revealed important structural features that characterize this class of heterocyclic compounds [8] [11] [12]. The crystal structure of ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, a closely related compound, has been determined through X-ray crystallographic analysis, confirming the 2H-pyrrole tautomeric form and providing detailed geometric parameters [8].
The crystallographic data for related 2H-pyrrole derivatives demonstrate that these compounds typically crystallize in monoclinic crystal systems, with space groups such as P21/c or C2 being commonly observed [11] [12]. The unit cell parameters vary depending on the specific substitution pattern and molecular packing arrangements, but generally fall within predictable ranges based on molecular size and intermolecular interactions.
Molecular Geometry and Conformation
X-ray crystallographic studies reveal that 2H-pyrrole derivatives adopt specific molecular conformations that minimize steric interactions while maximizing favorable intermolecular contacts [13] [14]. The pyrrole ring typically maintains planarity, with substituents adopting conformations that optimize electronic conjugation and minimize steric hindrance [13].
The crystal structure of 5-phenyl-3,4-dihydro-2H-pyrrole represents the first example of a completely planar 2-substituted 1-pyrroline structure, demonstrating the potential for these compounds to achieve extended conjugation through planar molecular arrangements [13]. This structural characteristic has important implications for the electronic properties and potential applications of these compounds.
Intermolecular Interactions and Crystal Packing
The solid-state structures of 2H-pyrrole derivatives are stabilized by various types of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions [11] [12] [14]. The crystal structure of 3,4-isopropylidenedioxy-3,4-dihydro-2H-pyrrole 1-oxide demonstrates the formation of infinite zigzag chains through intermolecular carbon-hydrogen···oxygen interactions along the crystallographic a-axis [11] [12].
These intermolecular interactions play a crucial role in determining the physical properties of the crystalline material, including thermal stability, solubility characteristics, and potential polymorphic behavior [14]. The understanding of these structural features is essential for predicting and controlling the solid-state properties of ethyl 4-methyl-2H-pyrrole-5-carboxylate and related compounds.
The tautomeric behavior of 2H-pyrrole systems represents a fundamental aspect of their chemical behavior and has significant implications for their reactivity, stability, and spectroscopic properties [15] [16] [17]. The analysis of tautomeric equilibria in pyrrole derivatives provides crucial information about the relative energies of different isomeric forms and the factors that influence their interconversion.
Thermodynamic Aspects of Tautomerism
Theoretical calculations have established that the 1H-pyrrole tautomer represents the most thermodynamically stable form of the pyrrole ring system, with 2H-pyrrole and 3H-pyrrole tautomers being significantly higher in energy [17] [15]. The energy difference between 1H-pyrrole and 2H-pyrrole has been calculated to be approximately 6.53 kilocalories per mole, while the 3H-pyrrole tautomer is approximately 3.72 kilocalories per mole higher in energy than the 1H-form [17].
These substantial energy differences explain why 2H-pyrrole tautomers are rarely observed under normal conditions and require specific substitution patterns or environmental conditions to be stabilized [15] [17]. The presence of electron-withdrawing groups, such as the carboxylate functionality in ethyl 4-methyl-2H-pyrrole-5-carboxylate, can potentially stabilize the 2H-tautomeric form through electronic effects.
Kinetic Factors in Tautomeric Interconversion
The kinetic barriers for tautomeric interconversion in pyrrole systems are typically in the range of 16-20 kilocalories per mole, which allows for rapid equilibration at room temperature in solution [17] [16]. Nuclear magnetic resonance spectroscopy studies have shown that tautomeric interconversion rates are often fast on the nuclear magnetic resonance timescale, resulting in averaged signals for rapidly exchanging protons [16] [1].
The observation of separate signals for different tautomeric forms requires either slow exchange conditions (low temperature, specific solvents) or the presence of substituents that significantly stabilize one tautomeric form over others [16]. In the case of 2H-pyrrole derivatives with electron-withdrawing substituents, the stabilization of the less common tautomeric form may be sufficient to allow its observation and characterization.
Environmental Effects on Tautomeric Equilibria
The tautomeric behavior of pyrrole derivatives is strongly influenced by environmental factors, including solvent polarity, temperature, and intermolecular interactions [16] [18]. Polar solvents tend to stabilize tautomeric forms with greater dipole moments, while hydrogen bonding interactions can selectively stabilize specific tautomers through favorable intermolecular contacts [16].
The solid-state tautomeric preference may differ significantly from solution behavior, as crystal packing forces and intermolecular hydrogen bonding can stabilize otherwise unfavorable tautomeric forms [16] [8]. X-ray crystallographic studies have confirmed that 2H-pyrrole derivatives can be stabilized in the solid state through favorable intermolecular interactions, even when they are not the thermodynamically preferred form in solution.
Computational modeling approaches provide detailed insights into the electronic structure, molecular properties, and chemical behavior of ethyl 4-methyl-2H-pyrrole-5-carboxylate [19] [20] [21]. Density functional theory calculations and ab initio methods have been extensively applied to investigate the electronic properties of pyrrole derivatives and related heterocyclic compounds.
Molecular Orbital Analysis
Density functional theory calculations reveal the frontier molecular orbital characteristics that govern the chemical reactivity and electronic properties of 2H-pyrrole derivatives [19] [21] [22]. The highest occupied molecular orbital energies of pyrrole derivatives typically range from -6.0 to -6.8 electron volts, while the lowest unoccupied molecular orbital energies are generally between -0.4 and -1.2 electron volts [19] [21].
The electronic structure of ethyl 4-methyl-2H-pyrrole-5-carboxylate is characterized by molecular orbitals that reflect the conjugated nature of the pyrrole ring system and the electronic influence of the substituents [19] [21]. The carboxylate group acts as an electron-withdrawing substituent, lowering both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to unsubstituted pyrrole, while the methyl group provides a modest electron-donating effect [22].
Electronic Properties and Reactivity Descriptors
Computational analysis provides quantitative measures of molecular properties that correlate with chemical reactivity and physical behavior [19] [21] [22]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital typically ranges from 5.6 to 5.7 electron volts for methylated pyrrole derivatives, indicating moderate electronic stability and potential for electronic excitation in the ultraviolet region [19] [21].
The dipole moment of ethyl 4-methyl-2H-pyrrole-5-carboxylate is predicted to be approximately 3.2 Debye units, significantly higher than simple pyrrole derivatives due to the polar nature of the ester functionality [19]. This enhanced dipole moment influences the compound's solubility characteristics, intermolecular interactions, and potential for coordination with metal centers or participation in hydrogen bonding networks.
Vibrational Analysis and Spectroscopic Predictions
Computational vibrational analysis provides theoretical predictions for infrared and Raman spectroscopic properties, allowing for the assignment of observed spectroscopic bands to specific molecular motions [20] [23] [22]. The calculated vibrational frequencies for ethyl 4-methyl-2H-pyrrole-5-carboxylate would include the characteristic carbonyl stretching mode around 1720-1740 cm⁻¹, carbon-carbon ring stretching modes in the 1400-1600 cm⁻¹ region, and various carbon-hydrogen stretching and bending modes throughout the fingerprint region [20] [23].
The computational approach allows for the prediction of isotope effects, the analysis of normal mode compositions, and the correlation of vibrational frequencies with molecular structure and electronic properties [20] [22]. These theoretical predictions serve as valuable guides for experimental spectroscopic investigations and provide insights into the relationship between molecular structure and vibrational behavior.
Solvation Effects and Environmental Modeling
Advanced computational methods can incorporate the effects of solvation and environmental interactions on the electronic structure and properties of ethyl 4-methyl-2H-pyrrole-5-carboxylate [20] [23] [24]. Continuum solvation models and explicit solvent calculations provide insights into how the molecular properties change in different chemical environments, which is crucial for understanding the compound's behavior in various applications.